4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol
Overview
Description
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a hydroxyl group at the 4 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include:
Reactants: Aryl halide (e.g., 4-chloro-3-fluorobromobenzene) and phenylboronic acid.
Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: A mixture of water and an organic solvent like toluene or dioxane.
Temperature: Reflux conditions, typically around 80-100°C.
The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to yield the desired biphenyl product .
Industrial Production Methods
Industrial production of 4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound reactive towards electrophiles.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The biphenyl structure is known to interact with various biological targets.
Medicine: Explored as a potential pharmaceutical intermediate. Biphenyl derivatives are often found in drugs with anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals for displays or organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol is unique due to the specific combination of chlorine, fluorine, and hydroxyl groups on the biphenyl scaffold. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(4-chloro-3-fluorophenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNVNCYZHMXJJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279593 | |
Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-99-7 | |
Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893736-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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